6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a cyclic amino acid derivative. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
Industrial production of this compound often involves the use of engineered bacteria such as Escherichia coli. By introducing specific genes into the bacteria, high-level production of the compound can be achieved under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a protective extremolyte against environmental stress in various bacteria.
Mechanism of Action
The mechanism of action of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its ability to stabilize proteins and other biomolecules. It acts as a molecular chaperone, preventing the misfolding and denaturation of proteins under stress conditions . This compound also induces the expression of heat shock proteins and downregulates proinflammatory signals in human cells .
Comparison with Similar Compounds
Similar Compounds
Ectoine: A cyclic tetrahydropyrimidine with similar protective properties.
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with a wide spectrum of biological activities.
Uniqueness
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific structure and the range of applications it offers. Its ability to stabilize proteins and protect cells under stress conditions makes it particularly valuable in both medical and industrial contexts .
Properties
CAS No. |
99417-78-4 |
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Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c8-4-1-3(5(9)10)6-2-7-4/h2-3H,1H2,(H,9,10)(H,6,7,8) |
InChI Key |
RWCYLHQEYLOZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=CNC1=O)C(=O)O |
Origin of Product |
United States |
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